

3-Methyl-2-cyclohexen-1-one molecular weight and formula

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Compound of Interest

Compound Name: 3-Methyl-2-cyclohexen-1-one

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In-Depth Technical Guide: 3-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-Methyl-2-cyclohexen-1-one**, a versatile intermediate in organic synthesis. The information is tailored for professionals in research and development who require detailed, actionable data.

Core Compound Data

3-Methyl-2-cyclohexen-1-one is a cyclic ketone with a distinct chemical profile. The fundamental quantitative data for this compound is summarized below.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₀ O	[1] [2] [3]
Molecular Weight	110.15 g/mol	[1] [2]
CAS Number	1193-18-6	[1] [3]
Appearance	Clear colorless to pale yellow liquid	[1] [3]

Synthesis Protocols

The synthesis of **3-Methyl-2-cyclohexen-1-one** can be achieved through various methods. One of the most prominent and classic methods is the Robinson annulation.

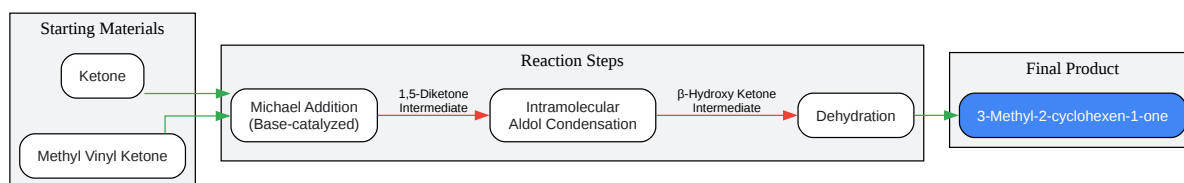
Robinson Annulation Synthesis

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring.^[4] It involves a Michael addition followed by an intramolecular aldol condensation to form an α,β -unsaturated ketone within a cyclohexane ring.^{[4][5]}

Experimental Protocol:

- **Michael Addition:** An enolate is generated from a ketone, which then undergoes a conjugate addition to an α,β -unsaturated ketone (in this case, methyl vinyl ketone). This step forms a 1,5-diketone intermediate.^{[5][6]}
- **Intramolecular Aldol Condensation:** The newly formed diketone, in the presence of a base, undergoes an intramolecular aldol reaction. This results in the formation of a cyclic β -hydroxy ketone.^[5]
- **Dehydration:** A final base-catalyzed dehydration step yields the desired cyclohexenone product, **3-Methyl-2-cyclohexen-1-one**.^[5]

Logical Workflow for Robinson Annulation



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Caption: Robinson Annulation workflow for the synthesis of **3-Methyl-2-cyclohexen-1-one**.

Analytical Protocols

The characterization and purity assessment of **3-Methyl-2-cyclohexen-1-one** are crucial for its application in further synthetic steps. High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of **3-Methyl-2-cyclohexen-1-one**.^[7]

Methodology:

- Column: Newcrom R1^[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.^[7]
- Detection: UV detection is suitable for this chromophoric compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.^[7]

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural elucidation of the molecule.^[8]

¹H NMR Spectroscopy:

- Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
- Data Acquisition: A standard ¹H NMR spectrum is acquired.
- Expected Chemical Shifts (in CDCl₃):

- ~5.86 ppm (singlet, 1H, vinylic proton)
- ~2.33 ppm (triplet, 2H)
- ~2.31 ppm (triplet, 2H)
- ~2.00 ppm (multiplet, 2H)
- ~1.97 ppm (singlet, 3H, methyl protons)[8]

¹³C NMR Spectroscopy:

- Sample Preparation: Same as for ¹H NMR.
- Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
- Expected Chemical Shifts (in CDCl₃):
 - ~199.0 ppm (C=O)
 - ~161.0 ppm (C=C-CH₃)
 - ~126.0 ppm (C=CH)
 - ~37.0 ppm (CH₂)
 - ~30.0 ppm (CH₂)
 - ~24.0 ppm (CH₃)
 - ~22.0 ppm (CH₂)[8]

Infrared (IR) Spectroscopy:

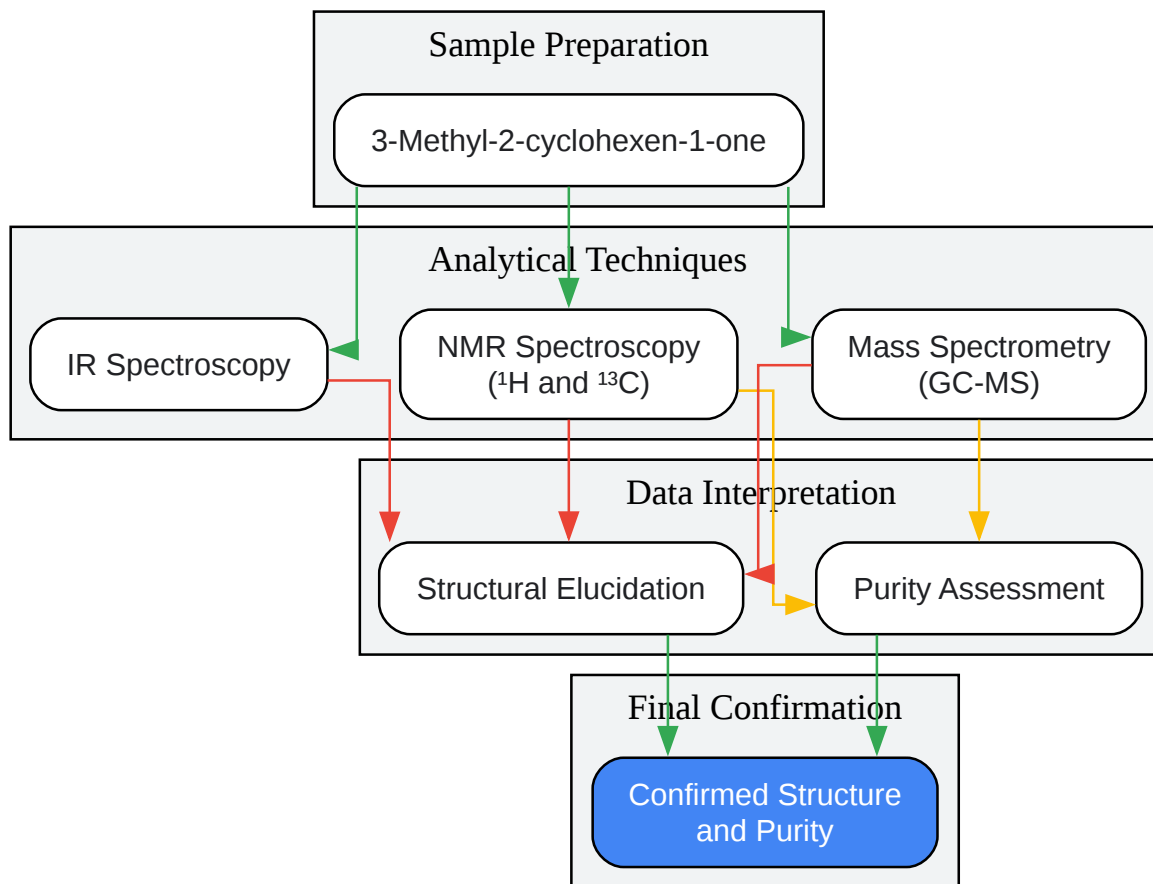
- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: An FTIR spectrum is recorded.

- Expected Absorptions:
 - A strong absorption band around 1665 cm^{-1} corresponding to the C=O stretch of the α,β -unsaturated ketone.
 - An absorption band around 1620 cm^{-1} for the C=C stretch.

Mass Spectrometry (MS):

- Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) for separation and analysis of volatile components.
- Ionization: Electron Ionization (EI) is a common method.
- Analysis: The resulting molecular ion and fragmentation pattern are analyzed to confirm the molecular weight and structure.^[8]

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the comprehensive spectroscopic analysis of **3-Methyl-2-cyclohexen-1-one**.

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